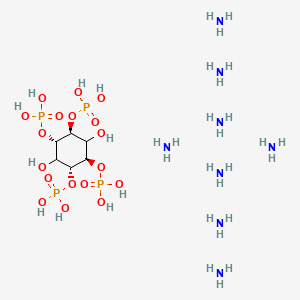
肌醇 1,3,4,6-四磷酸铵盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is a naturally occurring inositol phosphate compound. It is a derivative of myo-inositol, a carbohydrate that plays a crucial role in cell signaling and regulation. This compound is known for its ability to stimulate the mobilization of intracellular calcium ions, making it significant in various biological processes .
科学研究应用
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates and as a reagent in studying phosphorylation reactions.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of intracellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling dysregulation, such as neurodegenerative disorders.
Industry: Utilized in the production of specialized chemicals and as a component in biochemical assays
作用机制
Target of Action
The primary target of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the Inositol (1,4,5)P3 receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt interacts with its target by stimulating the mobilization of intracellular calcium . It is suggested that this compound may recognize and exhibit its calcium-releasing activity through the Inositol (1,4,5)P3 receptor .
Biochemical Pathways
This compound largely acts as an intermediate in the biochemical pathway. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase to produce inositol-1,3,4,5,6-pentaphosphate, or inositol-1,3,4,6-tetrakisphosphate 2-kinase to give inositol-1,2,3,4,6-pentaphosphate . These inositol pentaphosphates can be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, or phytic acid, which serves diverse roles in eukaryotic tissues .
Result of Action
The result of the action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is the release of intracellular calcium . This release of calcium can have various effects depending on the cell type and the physiological context.
Action Environment
The action of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is influenced by the intracellular environment. For example, it is described to accumulate in angiotensin II-stimulated cells
生化分析
Biochemical Properties
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several biochemical reactions. It accumulates in cells stimulated by angiotensin II and is known to stimulate the release of intracellular calcium ions. This compound interacts with the inositol (1,4,5)P3 receptor, which is a key player in calcium signaling pathways. The interaction between myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt and the inositol (1,4,5)P3 receptor facilitates the release of calcium ions from intracellular stores, thereby influencing various cellular processes .
Cellular Effects
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stimulate the release of intracellular calcium ions plays a crucial role in these processes. For instance, in SH-SY5Y cells, myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt has been shown to mobilize intracellular calcium, which is essential for various cellular functions .
Molecular Mechanism
The molecular mechanism of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves its interaction with the inositol (1,4,5)P3 receptor. This interaction leads to the release of calcium ions from intracellular stores. The compound acts as a second messenger in cellular signaling pathways, regulating a wide array of cellular functions. The binding of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt to the inositol (1,4,5)P3 receptor triggers a cascade of events that result in the mobilization of calcium ions, which in turn influences various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt can change over time. The compound is stable when stored at -20°C and has a shelf life of at least five years . Over time, the compound’s ability to stimulate the release of intracellular calcium ions may be affected by factors such as degradation and changes in its chemical structure. Long-term studies have shown that myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt can have lasting effects on cellular function, particularly in terms of calcium signaling .
Dosage Effects in Animal Models
The effects of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt vary with different dosages in animal models. At lower dosages, the compound effectively stimulates the release of intracellular calcium ions without causing adverse effects. At higher dosages, there may be toxic or adverse effects, such as disruptions in calcium homeostasis and cellular function. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is involved in several metabolic pathways. It serves as a substrate for inositol-1,3,4,6-tetrakisphosphate 5-kinase, which converts it to inositol-1,3,4,5,6-pentaphosphate. This compound can also be further phosphorylated to produce inositol-1,2,3,4,5,6-hexakisphosphate, which plays diverse roles in eukaryotic tissues. The involvement of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt in these metabolic pathways highlights its importance in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within cells. The distribution of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt within cells is crucial for its function in calcium signaling and other cellular processes .
Subcellular Localization
Myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is essential for its role in regulating calcium signaling and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired tetrakis-phosphate structure. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of phosphate groups at the 1,3,4, and 6 positions of the inositol ring .
Industrial Production Methods
Industrial production of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt involves large-scale chemical synthesis using automated reactors. These reactors maintain precise control over reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .
化学反应分析
Types of Reactions
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to the inositol ring.
Hydrolysis: Breaking down of phosphate groups under acidic or basic conditions.
Complexation: Formation of complexes with metal ions, which can affect its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt include:
Phosphoric acid: For phosphorylation reactions.
Hydrochloric acid or sodium hydroxide: For hydrolysis reactions.
Metal salts (e.g., calcium chloride): For complexation reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of myo-inositol and metal-inositol complexes. These products have distinct biological activities and can be used in different research applications .
相似化合物的比较
Similar Compounds
- myo-Inositol 1,3,4,5-tetrakis-phosphate ammonium salt
- myo-Inositol 1,4,5-tris-phosphate trisodium salt
- myo-Inositol 1,2,3,4,5,6-hexakisphosphate dodecasodium salt
Uniqueness
myo-Inositol 1,3,4,6-tetrakis-phosphate ammonium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities compared to other inositol phosphates. Its ability to selectively mobilize calcium ions through the inositol (1,4,5)P3 receptor sets it apart from other similar compounds that may have different receptor affinities and signaling properties .
属性
IUPAC Name |
azane;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1?,2?,3-,4+,5-,6+;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJQGWXFJWPHKE-NBMJPRJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N.N.N.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O.N.N.N.N.N.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H40N8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 2-bromo-1-[(2S)-tetrahydro-2-furanyl]- (9CI)](/img/new.no-structure.jpg)





![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)


